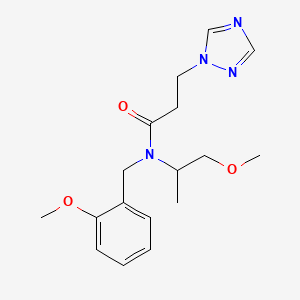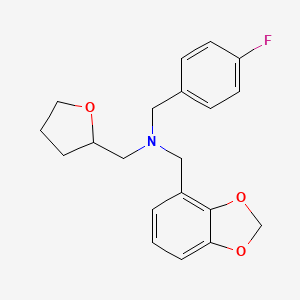![molecular formula C18H22N2O3 B5903192 N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide](/img/structure/B5903192.png)
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide, also known as BM212, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BM212 is a nicotinamide derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide is believed to act by inhibiting the activation of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide has been shown to inhibit the phosphorylation and degradation of inhibitor of kappaB (IκB), which is an inhibitor of NF-κB. This leads to the inhibition of NF-κB activation and subsequent downregulation of pro-inflammatory and pro-cancer genes.
Biochemical and Physiological Effects:
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In vitro studies have shown that N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. In vivo studies have shown that N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide can reduce inflammation and tumor growth in mouse models of inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and specificity for NF-κB inhibition. However, N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide has limitations, including its poor solubility in water and its instability in acidic or basic conditions.
Direcciones Futuras
Future research on N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide could focus on its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, research could focus on the optimization of N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide synthesis and the development of N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide analogs with improved solubility and stability. Furthermore, studies could investigate the potential synergistic effects of N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide with other anti-inflammatory and anti-cancer agents.
Métodos De Síntesis
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide can be synthesized using various methods, including the reaction of 6-methyl-2-chloronicotinic acid with N-ethyl-N-(2-hydroxyethyl)amine and 4-methoxyphenol. Another method involves the reaction of 6-methyl-2-chloronicotinic acid with N-ethyl-N-(2-hydroxyethyl)amine, followed by the reaction with 4-methoxyphenol in the presence of a base. Both methods have been reported to yield N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide in good yields.
Aplicaciones Científicas De Investigación
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide has been studied for its potential therapeutic applications, including its use as an anti-inflammatory and anti-cancer agent. Studies have shown that N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide can inhibit the activation of nuclear factor-kappaB (NF-κB), a transcription factor that plays a key role in inflammation and cancer. N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylnicotinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-4-20(18(21)15-6-5-14(2)19-13-15)11-12-23-17-9-7-16(22-3)8-10-17/h5-10,13H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIKLIATDTWLKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC1=CC=C(C=C1)OC)C(=O)C2=CN=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5903114.png)
![N-(2-furylmethyl)-N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]butan-1-amine](/img/structure/B5903122.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N-methylurea](/img/structure/B5903137.png)
![4-[hydroxy(pyridin-2-yl)methyl]-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B5903140.png)
![3-(5-{[(2S*,6S*)-2,6-diallyl-4-methyl-3,6-dihydropyridin-1(2H)-yl]methyl}-3-thienyl)prop-2-yn-1-ol](/img/structure/B5903144.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}quinoline-2-carboxamide](/img/structure/B5903149.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5903165.png)
![2-fluoro-N-(3-{[2-(1H-imidazol-1-yl)-1-phenylethyl]amino}-3-oxopropyl)benzamide](/img/structure/B5903167.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}methanamine](/img/structure/B5903175.png)
![4-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]carbonyl}-6-methylquinolin-2(1H)-one](/img/structure/B5903181.png)


![2-[(2-chlorobenzyl)thio]-N-(3-ethoxy-2-hydroxypropyl)acetamide](/img/structure/B5903211.png)
![3-{[allyl(2-methylbenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5903214.png)